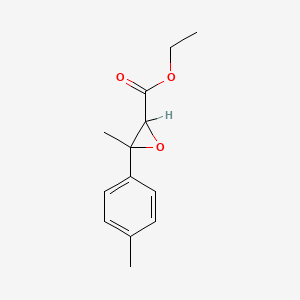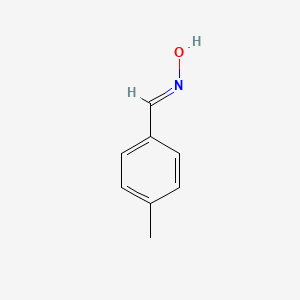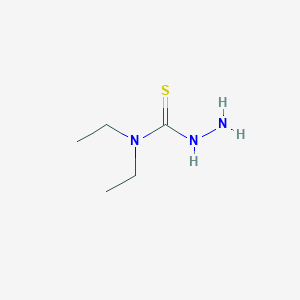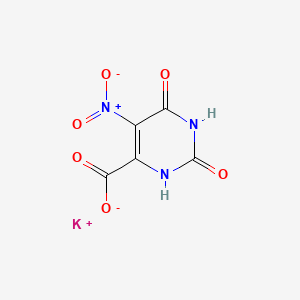
Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane is a complex chemical compound created through the polymerization of formaldehyde, methyloxirane, 4-nonylphenol, and oxirane . This compound is known for its strong-smelling, colorless gas form, which is widely used in the production of resins, plastics, and textile finishes .
Vorbereitungsmethoden
The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :
Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.
Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.
Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.
Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.
Analyse Chemischer Reaktionen
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :
Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.
Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.
Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :
Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.
Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.
The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
63428-92-2 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2 |
InChI-Schlüssel |
ONPRBEMSCGIAGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
| 63428-92-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)












